TCO-PNB Ester

Content Navigation

Researchers face rapid hydrolysis of standard TCO-NHS esters in organic synthesis, compromising yields. TCO-PNB Ester solves this with a crystalline, moisture-stable p-nitrophenyl ester optimized for non-aqueous amine coupling. • Enables high-yield modification of small molecules, peptides on-resin (DMF/NMP). • Avoids premature hydrolysis, ensuring reliable bulk procurement and storage. • Equatorial TCO ensures fast IEDDA kinetics without cis/trans isomerization. Ideal for functionalizing targeting ligands prior to radiolabeling.

CAS Number

Product Name

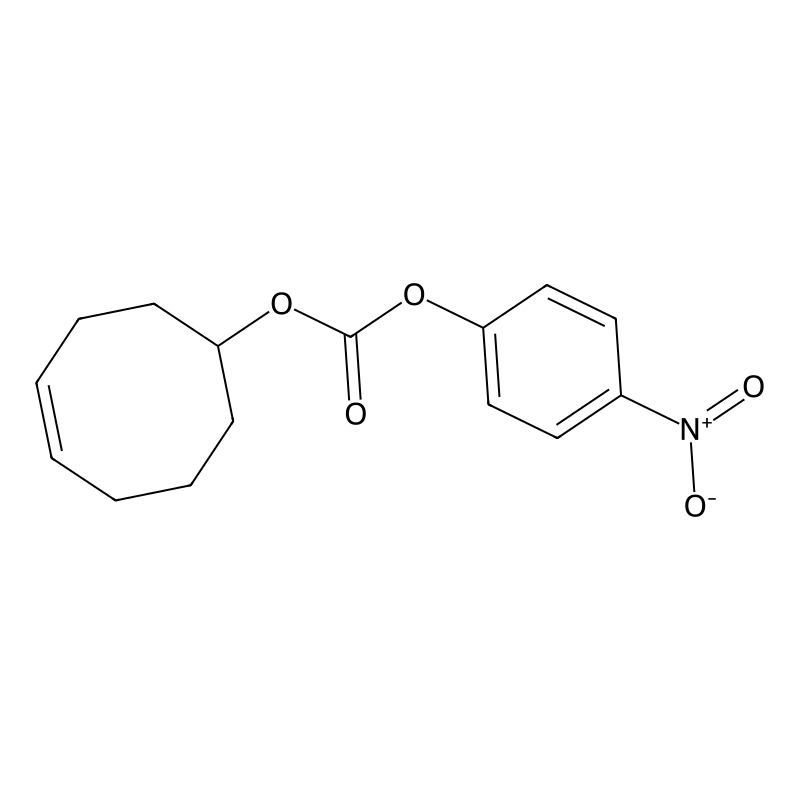

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

TCO-PNB Ester (trans-Cyclooctene-p-nitrophenyl ester, CAS 1438415-89-4) is a highly crystalline, amine-reactive building block utilized primarily for bioorthogonal chemistry applications. Featuring an equatorial trans-cyclooctene (TCO) moiety, it enables ultra-fast inverse electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines. Unlike standard N-hydroxysuccinimide (NHS) esters, the p-nitrophenyl (PNB) leaving group is specifically designed for the modification of amine-containing small molecules, synthetic polymers, and peptides in non-aqueous organic media (e.g., DMF, DMSO, DCM) . Its crystalline formulation provides enhanced handling and extended shelf-life, making it a highly reliable precursor for the industrial and laboratory-scale synthesis of complex targeted probes and radiopharmaceutical linkers.

Research Fit

Substituting TCO-PNB Ester with standard TCO-NHS esters or aqueous-optimized TCO-PEG-NHS variants often results in compromised synthetic yields or complete application failure. Standard aliphatic NHS esters are highly susceptible to moisture-induced hydrolysis, which complicates bulk procurement, storage, and handling due to rapid degradation upon atmospheric exposure. Conversely, attempting to use TCO-PNB for direct aqueous protein or antibody labeling is a known failure mode; the lack of a hydrophilic PEG spacer causes poor activation and leads to the hydrophobic TCO tag burying itself within the protein structure, rendering it unreactive [1]. Therefore, TCO-PNB is strictly non-interchangeable: it is the mandatory choice for organic-phase synthesis of low-molecular-weight probes, while PEGylated variants must be procured for aqueous macromolecule labeling.

Substitution Risk

Crystalline Stability vs. Standard NHS Esters

TCO-PNB Ester is specially formulated as a highly crystalline solid, which drastically reduces its hygroscopicity compared to standard aliphatic TCO-NHS esters that frequently present as oils or amorphous solids. This crystalline nature imparts an extended shelf-life and robust handling characteristics under standard freezer storage (-20°C), minimizing the rapid hydrolytic degradation typically observed with NHS esters upon brief atmospheric exposure during weighing and transfer .

| Evidence Dimension | Physical state and handling stability |

| Target Compound Data | Highly crystalline solid, extended shelf-life at -20°C |

| Comparator Or Baseline | Standard TCO-NHS esters (often amorphous or oily, highly moisture sensitive) |

| Quantified Difference | Significant reduction in handling-induced degradation and batch-to-batch variability |

| Conditions | Standard laboratory storage and atmospheric exposure during weighing |

Procurement teams can stockpile TCO-PNB ester with lower risk of reagent degradation, ensuring reproducible stoichiometry in scale-up syntheses.

Isomeric Stability vs. Axial TCO

TCO-PNB Ester is predominantly supplied as the equatorial diastereomer (rel-(1S-2S-5E-pR)). While axial TCO derivatives offer up to a 10-fold higher initial IEDDA reactivity, they undergo spontaneous cis-trans deactivation (isomerization to the unreactive cis-cyclooctene) at a significantly faster rate in physiological and synthetic conditions. The equatorial conformation of TCO-PNB ensures that the synthesized probes or linkers retain their bioorthogonal reactivity over extended periods, which is critical for multi-step syntheses and long-term storage of the final conjugates [1].

| Evidence Dimension | Rate of cis-trans deactivation |

| Target Compound Data | Equatorial TCO (high stability, slow deactivation) |

| Comparator Or Baseline | Axial TCO derivatives (rapid deactivation) |

| Quantified Difference | Equatorial TCO maintains structural integrity and reactivity substantially longer than axial counterparts |

| Conditions | Long-term storage and physiological incubation |

Buyers synthesizing complex probes or therapeutics require the equatorial isomer to ensure the final product does not lose its click-reactivity before use.

Conjugation Efficiency in Organic Media

TCO-PNB Ester is strictly optimized for amine modification in organic solvents (e.g., DMF, DMSO, DCM). When applied to direct aqueous protein labeling, TCO-PNB results in poor activation and hydrophobic masking of the tag, reducing functional density by >5-fold compared to PEGylated variants [1]. However, for the synthesis of small-molecule radiotracer precursors or polymer functionalization in organic media, the PNB ester provides excellent coupling yields without the steric bulk or altered pharmacokinetics introduced by PEGylated NHS esters.

| Evidence Dimension | Conjugation environment suitability |

| Target Compound Data | Optimal yield for small-molecule/polymer modification in organic media |

| Comparator Or Baseline | TCO-PEG-NHS esters (required for aqueous biomolecule labeling) |

| Quantified Difference | TCO-PNB avoids PEG-induced bulk in small molecules but yields >5-fold lower functional density in aqueous protein labeling |

| Conditions | Amine coupling in DMF/DMSO vs. aqueous buffers |

Selecting TCO-PNB over PEGylated variants is essential for organic-phase synthesis of low-molecular-weight probes where maintaining a low lipophilicity/size profile is critical.

IEDDA Kinetics vs. DBCO/SPAAC

Compounds functionalized via TCO-PNB Ester participate in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction proceeds with second-order rate constants typically ranging from 10^3 to 10^5 M^-1s^-1, depending on the specific tetrazine used. This is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-NHS esters, which typically exhibit rate constants around 1 M^-1s^-1 [1].

| Evidence Dimension | Second-order reaction rate constant (k2) |

| Target Compound Data | 10^3 to 10^5 M^-1s^-1 (TCO-tetrazine IEDDA) |

| Comparator Or Baseline | ~1 M^-1s^-1 (DBCO-azide SPAAC) |

| Quantified Difference | >1,000-fold to 100,000-fold faster reaction kinetics |

| Conditions | Standard bioorthogonal labeling conditions |

For applications requiring rapid conjugation at ultra-low concentrations (e.g., radiolabeling or in vivo pretargeting), TCO-derived probes are mandatory over DBCO alternatives.

Pretargeted Radiopharmaceutical Synthesis

Because TCO-PNB Ester offers optimal coupling yields in organic media without introducing bulky PEG chains, it is highly suitable for functionalizing small-molecule targeting ligands (e.g., bone-targeting alendronate or prostate-specific membrane antigen inhibitors) prior to in vivo tetrazine radiolabeling [1].

Solid-Phase Peptide Derivatization

The crystalline stability and organic solubility of TCO-PNB make it highly suitable for capping amine-terminated peptides directly on-resin in DMF or NMP. This avoids the rapid degradation issues associated with standard NHS esters during extended coupling cycles .

Long-Circulating Bioorthogonal Probes

By utilizing the equatorial isomer provided by TCO-PNB Ester, developers can ensure that circulating targeted probes do not prematurely deactivate via cis-trans isomerization before the secondary tetrazine-fluorophore or radiotracer is administered [2].

Application Fit

References

- [1] Rahim, M.K., et al. 'Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody-Conjugated trans-Cyclooctenes.' Bioconjugate Chemistry, 2015, 26(2), 352-360.

- [3] Rossin, R., et al. 'Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels−Alder Chemistry in Living Systems.' Bioconjugate Chemistry, 2013, 24(7), 1210-1217.

XLogP3

Explore Compound Types